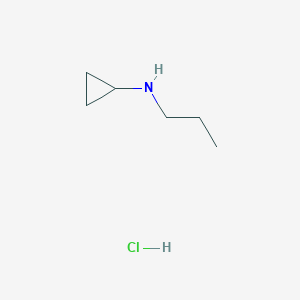

N-propylcyclopropanamine hydrochloride

描述

Foundational Significance as a Chemical Building Block and Intermediate

N-Propylcyclopropanamine hydrochloride serves as a valuable chemical building block and intermediate in organic synthesis. The significance of cyclopropylamine (B47189) derivatives, including N-propylcyclopropanamine, stems from the unique reactivity conferred by the three-membered cyclopropane (B1198618) ring. longdom.orgacs.org This ring is characterized by significant angle strain, which enhances its reactivity and allows it to participate in a variety of chemical transformations, such as ring-opening reactions. longdom.orgacs.orgnih.gov

In its role as a synthetic intermediate, the compound offers two primary points for chemical modification: the secondary amine and the cyclopropyl (B3062369) ring. The amine group is nucleophilic and basic, allowing it to readily participate in reactions like acylation, alkylation, and sulfonylation. The cyclopropyl ring itself can be involved in rearrangements or cycloaddition reactions, making it a versatile component for constructing larger, more complex molecular frameworks. acs.orgacs.org The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, making it a convenient precursor in multi-step synthetic pathways.

Table 2: Selected Physicochemical Properties of N-Propylcyclopropanamine (Free Base)

| Property | Value |

|---|---|

| Molecular Weight | 99.17 g/mol nih.gov |

| Exact Mass | 99.10480 g/mol chemicalbridge.co.uk |

| IUPAC Name | N-propylcyclopropanamine nih.gov |

| CAS Number | 73121-93-4 nih.govchemicalbridge.co.uk |

Scope of Academic Inquiry into Cyclopropylamine Derivatives

The academic interest in cyclopropylamine derivatives is extensive, driven by their presence in a wide array of biologically active compounds and their utility in synthetic chemistry. acs.orgnih.gov This class of compounds combines the distinct steric and electronic properties of the cyclopropane ring with the functionality of a nitrogen atom. acs.orgnih.gov This combination has proven to be a valuable structural motif in medicinal chemistry and agrochemistry. longdom.org

Research in this area focuses on several key aspects:

Synthesis Methods: A significant body of research is dedicated to developing new and efficient methods for synthesizing cyclopropylamines. acs.orgnih.gov Methodologies include adaptations of classical cyclopropanation reactions, such as the Simmons-Smith reaction, as well as more recently developed techniques like Kulinkovich reactions applied to amides and nitriles. acs.orgnih.gov Advances in enantioselective synthesis are particularly important, as the biological activity of chiral molecules often depends on their specific stereochemistry. researchgate.net

Reaction Mechanisms: The unique reactivity of the strained cyclopropane ring makes these derivatives subjects of mechanistic studies. acs.org Researchers investigate ring-cleavage reactions, pericyclic processes, and radical-based reactions to understand and exploit their chemical behavior. acs.org

Applications in Medicinal Chemistry: The cyclopropylamine moiety is a key component in numerous therapeutic agents. longdom.org For instance, it is found in certain monoamine oxidase inhibitors (MAOIs) used as antidepressants. longdom.org More recently, cyclopropylamine derivatives have been evaluated as inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1), which is a target in cancer therapy. rsc.org A 2024 study described a photoredox-catalyzed method to produce γ-bromonitroalkane adducts, which were then cyclized and reduced to afford aminocyclopropanes for evaluation as LSD1 inhibitors. rsc.org

Applications in Agrochemicals and Material Science: In agriculture, derivatives of cyclopropylamine are used in the formulation of herbicides, fungicides, and insecticides. longdom.org In material science, the rigidity and strain of the cyclopropane ring can be harnessed to synthesize specialty polymers and coatings with unique mechanical and thermal properties. longdom.org

The continued exploration of the synthesis and reactivity of cyclopropylamines highlights their established importance and future potential as versatile tools in chemical research and development. longdom.orgacs.org

Structure

3D Structure of Parent

属性

IUPAC Name |

N-propylcyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-5-7-6-3-4-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDTLHECJEJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352491-55-4 | |

| Record name | N-propylcyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for N Propylcyclopropanamine Hydrochloride

Chemical Synthesis Pathways and Strategic Design

The synthesis of N-propylcyclopropanamine hydrochloride is predicated on the formation of the core cyclopropylamine (B47189) structure, which can be achieved through several strategic pathways. A common industrial route begins with γ-butyrolactone, proceeding through multiple steps including ring-cleavage, esterification, ring closure, ammonolysis, and a Hofmann degradation. globethesis.com More direct methods involve the cyclopropanation of alkenes or intramolecular cyclization reactions. wikipedia.org The final step typically involves the reaction of the free base, N-propylcyclopropanamine, with hydrochloric acid to form the stable hydrochloride salt.

Precursor Selection and Reaction Stoichiometry

One established pathway begins with the cleavage of the γ-butyrolactone ring using a hydrohalide, such as HCl, to form 4-chlorobutyric acid. globethesis.comgoogle.com This intermediate is then esterified. The subsequent intramolecular cyclization of the resulting ester, such as methyl 4-chlorobutyrate, is a key step. globethesis.com This ring closure is typically effected by a strong base. The resulting cyclopropanecarboxylate (B1236923) ester is then converted to cyclopropanecarboxamide (B1202528) via ammonolysis. Finally, the amide is converted to the primary cyclopropylamine via a Hofmann, Curtius, or similar rearrangement. globethesis.comnih.gov N-propylation can then be achieved through standard methods like reductive amination with propanal or direct alkylation with a propyl halide.

Alternatively, a more convergent approach involves the direct introduction of the N-propyl group. For instance, a zinc homoenolate intermediate, generated from an α-chloroaldehyde, can be trapped with N-propylamine, followed by ring-closure to directly yield the N-propylcyclopropanamine product. chemrxiv.org

Optimization of Reaction Conditions: Temperature, Pressure, and Catalysis

Optimizing reaction parameters is essential for maximizing yield, minimizing reaction times, and ensuring process safety.

Temperature: Temperature control is crucial, particularly during the cyclization step. For the ring closure of hindered chlorobutyrate esters, satisfactory results are obtained at temperatures of about 20–60° C. google.com In laboratory settings, reaction times of 3 to 6 hours are sufficient within a 30°–40° C range, a window that allows for effective heat removal in large-scale industrial equipment. google.com In some solvent-free processes, increasing the reaction temperature by 15-20°C has been shown to reduce catalyst dosage. globethesis.com

Pressure: While many of the synthetic steps can be conducted at atmospheric pressure, certain reactions, such as catalytic hydrogenations during reductive amination, may require elevated pressures to proceed efficiently.

Catalysis: Catalysis plays a pivotal role in modern cyclopropanation. Transition metal catalysts, particularly those based on rhodium, copper, cobalt, and titanium, are widely used. wikipedia.orgresearchgate.netnumberanalytics.com For example, rhodium(II) and copper catalysts are effective in facilitating carbene transfer from diazo compounds to olefins. numberanalytics.com In other routes, phase transfer catalysts are employed during the cyclization of hindered esters to improve the reaction between the solid caustic base and the organic substrate. google.com

Table 1: Optimization Parameters for Cyclopropylamine Synthesis

| Parameter | Condition | Impact | Source |

|---|---|---|---|

| Temperature | 30°-55° C | Completes cyclization of chlorobutyrate ester within hours under plant conditions. | google.com |

| Catalyst | Phase Transfer Catalyst | Facilitates ring closure of hindered esters with solid caustic. | google.com |

| Catalyst | Rhodium(II) / Copper | Catalyzes cyclopropanation via carbene transfer from diazo compounds. | numberanalytics.com |

| Solvent | Solvent-Free | Allows for a 15-20°C increase in reaction temperature and reduces catalyst dosage by 50%. | globethesis.com |

Role of Solvent Systems in Reaction Efficiency and Selectivity

The choice of solvent can dramatically influence reaction outcomes. In the synthesis of cyclopropylamine derivatives, non-hydrolyzing solvents that permit good temperature control are preferred. google.com

For the ring-closure step, water-immiscible solvents like toluene (B28343), xylene, methylene (B1212753) chloride, and methyl t-butyl ether have proven effective. google.com Greener approaches have explored the use of octane (B31449) as a replacement for toluene or xylene, which, when combined with azeotropic distillation, can reduce solvent consumption by 70%. globethesis.com

In certain diastereoselective syntheses, polar aprotic co-solvents play a crucial role. For example, in the zinc-mediated synthesis of trans-2-substituted-cyclopropylamines, the addition of DMF was found to improve the diastereomeric ratio from 4.4:1 to >20:1. chemrxiv.org It is suggested that DMF acts as a ligand for the zinc catalyst, preventing product epimerization that can occur in its absence. chemrxiv.org This highlights how solvent can be an active participant in controlling stereochemistry rather than merely an inert medium.

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of substituted cyclopropylamines is of significant interest, particularly for pharmaceutical applications. This requires the use of stereoselective methods to control the three-dimensional arrangement of atoms.

Enantioselective and Diastereoselective Synthesis

Significant progress has been made in the enantioselective synthesis of cyclopropylamines. nih.gov Methods have been developed to produce specific diastereomers, such as the trans-isomers of 2-substituted cyclopropylamines, with high selectivity. chemrxiv.org

One approach involves the cyclopropanation of chiral starting materials. For instance, the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids has been achieved using a 1,3-dipolar cycloaddition with diazomethane, resulting in cyclopropane (B1198618) products as single diastereomers. doi.org The stereochemical outcome is dictated by the existing chiral center in the starting material. doi.org

Another strategy relies on substrate control, where the reaction conditions are tuned to favor the formation of one diastereomer over another. In the synthesis from α-chloroaldehydes, the ring-closure step can be reversible in the absence of a polar aprotic co-solvent, leading to a thermodynamic mixture of trans- and cis-diastereomers (approximately 5:1 d.r.). chemrxiv.org However, by adding DMF, the process becomes kinetically controlled, yielding the trans-product with high diastereoselectivity (>20:1 d.r.). chemrxiv.org

Chiral Auxiliary and Catalyst-Mediated Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. wikipedia.org This strategy is a powerful tool in asymmetric synthesis.

Chiral Auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultam are classic examples of chiral auxiliaries that can be employed in reactions such as alkylations and aldol (B89426) reactions to set stereocenters. wikipedia.org In the context of cyclopropylamine synthesis, an N-sulfinyl group can act as a chiral auxiliary. The asymmetric synthesis of cyclopropylamines starting from N-sulfinyl α-chloro ketimines has been reported, allowing for the creation of densely functionalized chiral cyclopropylamine building blocks. thieme-connect.de

Catalyst-Mediated Methods: A more modern and atom-economical approach is the use of chiral catalysts. dicp.ac.cn These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For example, cobalt and rhodium complexes with chiral ligands have been developed for asymmetric cyclopropanation reactions. dicp.ac.cn These catalysts can effectively transfer a carbene from a precursor, like a diazo compound or a gem-dichloroalkane, to an alkene with high levels of enantioselectivity. dicp.ac.cn Recently, the concept of a "catalytically formed chiral auxiliary" has emerged, where an initial catalytic step installs a chiral group that then directs subsequent diastereoselective transformations like cyclopropanation. nih.gov

Purification and Isolation Techniques in Synthetic Organic Chemistry

The successful synthesis of N-propylcyclopropanamine hydrochloride necessitates robust purification and isolation protocols to ensure high purity of the final product, a critical requirement for its potential applications. The choice of purification technique is dictated by the physical and chemical properties of the compound and the nature of the impurities present.

Chromatographic Separation Methodologies

Column chromatography is a principal technique for the purification of N-propylcyclopropanamine from a crude reaction mixture. Given the basic nature of the amine, specific considerations are necessary to prevent undesirable interactions with the stationary phase, which can lead to poor separation and product loss.

For effective purification, a modified stationary phase or the addition of a basic modifier to the mobile phase is often employed. Amine-functionalized silica (B1680970) gel can be used as the stationary phase to minimize the acidic nature of standard silica gel, thereby preventing strong adsorption of the basic amine. Alternatively, a small percentage of a volatile base, such as triethylamine (B128534) (Et3N), can be added to the eluent system when using standard silica gel. This addition neutralizes the acidic sites on the silica surface, allowing for better elution of the amine.

A typical eluent system for the chromatographic purification of N-propylcyclopropanamine would be a gradient of ethyl acetate (B1210297) in hexanes, with the polarity being gradually increased to elute the product. The progress of the separation is monitored by thin-layer chromatography (TLC), and fractions containing the pure product are combined.

Interactive Data Table: Chromatographic Purification Parameters for N-Propylcyclopropanamine

| Parameter | Value/Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Gradient elution: 0% to 20% Ethyl Acetate in Hexanes (+ 0.5% Triethylamine) |

| Typical Rf Value | 0.35 (in 10% Ethyl Acetate/Hexanes with 0.5% Triethylamine) |

| Detection | Staining with potassium permanganate (B83412) or ninhydrin (B49086) solution |

| Outcome | Isolation of N-propylcyclopropanamine with >98% purity |

Crystallization and Recrystallization Protocols

Following chromatographic purification, N-propylcyclopropanamine is converted to its hydrochloride salt to facilitate handling and improve stability. This is typically achieved by dissolving the purified free base in a suitable organic solvent and treating it with a solution of hydrogen chloride (HCl) in an anhydrous solvent, such as diethyl ether or isopropanol (B130326). The resulting hydrochloride salt precipitates out of the solution and can be collected by filtration.

Recrystallization is then performed to further enhance the purity of N-propylcyclopropanamine hydrochloride. The choice of solvent system for recrystallization is critical. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon cooling, the solubility decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.

For secondary amine hydrochlorides like N-propylcyclopropanamine hydrochloride, a mixture of a polar protic solvent, such as isopropanol or ethanol, and a less polar co-solvent, like diethyl ether or hexane, is often effective. The compound is dissolved in a minimal amount of the hot primary solvent, and the co-solvent is added until the solution becomes slightly turbid. Upon slow cooling, pure crystals of the hydrochloride salt are formed.

Interactive Data Table: Recrystallization Solvents for N-Propylcyclopropanamine Hydrochloride

| Solvent System | Ratio (v/v) | Expected Yield (%) | Purity Enhancement |

| Isopropanol/Diethyl Ether | 1:3 | 85-90 | From 98% to >99.5% |

| Ethanol/Hexane | 1:4 | 80-88 | From 98% to >99.5% |

| Methanol (B129727)/Toluene | 1:5 | 75-85 | From 98% to >99.0% |

Green Chemistry Principles in N-Propylcyclopropanamine Hydrochloride Synthesis

The application of green chemistry principles to the synthesis of N-propylcyclopropanamine hydrochloride is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and Waste Minimization Strategies

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste.

A green synthetic route to N-propylcyclopropanamine is the direct N-alkylation of cyclopropylamine with propan-1-ol. This reaction, often catalyzed by a transition metal complex, proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen atoms "borrowed" from the alcohol are then returned to the intermediate imine, regenerating the catalyst and producing water as the only byproduct. This method is highly atom-economical as all the atoms from the reactants (cyclopropylamine and propan-1-ol) are incorporated into the final product, with the exception of those that form water.

Reaction: C₃H₅NH₂ (Cyclopropylamine) + C₃H₇OH (Propan-1-ol) → C₆H₁₃N (N-propylcyclopropanamine) + H₂O

Interactive Data Table: Atom Economy Calculation for the Synthesis of N-Propylcyclopropanamine

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Atom Economy (%) |

| Cyclopropylamine (C₃H₅NH₂) | 57.09 | N-propylcyclopropanamine (C₆H₁₃N) | 99.17 | 84.8 |

| Propan-1-ol (C₃H₇OH) | 60.10 | |||

| Total Reactant Mass | 117.19 |

Calculation: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 = (99.17 / 117.19) x 100 = 84.8%

Waste minimization strategies also include the use of catalytic amounts of reagents instead of stoichiometric ones and recycling of solvents and catalysts where feasible.

Use of Environmentally Benign Reagents and Solvents

The selection of reagents and solvents plays a significant role in the environmental impact of a synthetic process. Traditional N-alkylation methods often employ alkyl halides, which are toxic and produce stoichiometric amounts of salt waste. The use of alcohols as alkylating agents, as described above, is a much greener alternative.

The choice of solvent is another critical factor. Many organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally friendly solvents. For the synthesis of N-propylcyclopropanamine, the reaction can potentially be carried out in greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is less hazardous than many traditional solvents. In some cases, reactions can be performed under solvent-free conditions, further reducing the environmental footprint.

Interactive Data Table: Comparison of Solvents for N-Alkylation Reactions

| Solvent | Classification | Environmental/Safety Considerations |

| Dichloromethane | Halogenated | Suspected carcinogen, high environmental persistence. |

| Toluene | Aromatic Hydrocarbon | Flammable, toxic, volatile organic compound (VOC). |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | Renewable, lower toxicity, less volatile than THF. |

| Water | Benign | Non-toxic, non-flammable, but can be problematic for water-sensitive reagents. |

| Propylene Carbonate | Carbonate | Biodegradable, low toxicity, high boiling point. |

By integrating these green chemistry principles, the synthesis of N-propylcyclopropanamine hydrochloride can be optimized to be not only efficient and high-yielding but also environmentally sustainable.

Mechanistic Investigations and Reaction Dynamics of N Propylcyclopropanamine Hydrochloride

Elucidation of Reaction Mechanisms in Cyclopropanamine Formation

The synthesis of N-propylcyclopropanamine involves the formation of the cyclopropane (B1198618) ring and the introduction of the N-propyl group. Several synthetic strategies can be employed to construct the core cyclopropanamine structure.

One prominent method is the Kulinkovich-de Meijere reaction , which synthesizes cyclopropylamines from the reaction of N,N-dialkylamides with Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.orgorganic-chemistry.orgacsgcipr.org The generally accepted mechanism involves the initial formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. orgsyn.org This intermediate then reacts with the amide. Unlike in reactions with esters, the resulting oxatitanacyclopentane intermediate undergoes ring-opening to form an iminium-titanium oxide inner salt, which then cyclizes to yield the cyclopropylamine (B47189). organic-chemistry.org High yields are often achieved with stoichiometric amounts of the titanium reagent. organic-chemistry.org

Another versatile route is reductive amination . youtube.commasterorganicchemistry.comorganic-chemistry.org This two-step process, which can often be performed in one pot, involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, followed by reduction to the corresponding amine. masterorganicchemistry.comnih.gov For the synthesis of N-propylcyclopropanamine, this could involve the reaction of cyclopropanone (B1606653) with propylamine (B44156) to form an imine, which is then reduced using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reducing agents are favored because they are mild enough not to reduce the initial ketone but are effective at reducing the intermediate iminium ion. youtube.com

The general mechanism for reductive amination proceeds as follows:

Imine/Iminium Formation: The amine (propylamine) performs a nucleophilic attack on the carbonyl carbon of the ketone (cyclopropanone). After a proton transfer, a carbinolamine intermediate is formed. Under mild acidic conditions (pH ~5), the hydroxyl group is protonated, turning it into a good leaving group (water). Elimination of water leads to the formation of a protonated imine, known as an iminium ion. youtube.com

Reduction: A hydride reagent (e.g., NaBH₃CN) delivers a hydride to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and forming the final secondary amine product. masterorganicchemistry.com

Studies on the Reactivity of the Cyclopropyl (B3062369) Ring System

The significant ring strain (~27 kcal/mol) of the cyclopropane ring makes it susceptible to various ring-opening and cycloaddition reactions, a reactivity profile that is further influenced by the adjacent amino group.

Ring-Opening Reactions

The cyclopropyl ring of N-propylcyclopropanamine can be opened under various conditions, often initiated by oxidation or acid catalysis.

Oxidative Ring-Opening: One-electron oxidation of the nitrogen atom in cyclopropylamines leads to the formation of an aminium radical cation. nih.gov This intermediate is highly unstable and readily undergoes fragmentation of the strained cyclopropyl ring. nih.gov This process generates a distonic radical cation, where the charge and radical centers are separated. nih.gov This reactive intermediate can then engage in further reactions. For instance, in the presence of oxygen, the radical can be trapped, leading to oxygenated products. researchgate.net Studies on N-cyclopropyl-N-methylaniline oxidation by horseradish peroxidase showed that the ring fragmentation leads to products like β-hydroxypropionic acid, demonstrating the fate of the cyclopropyl carbons. nih.gov This oxidative lability is a key feature of cyclopropylamines and has been explored in mechanistic studies of enzyme inhibition. researchgate.net

Acid-Catalyzed Ring-Opening: While the cyclopropane ring is generally stable to many acidic conditions, highly acidic or electrophilic environments can promote its cleavage. nih.gov In the case of N-propylcyclopropanamine hydrochloride, protonation occurs at the nitrogen, forming an ammonium (B1175870) salt. This electron-withdrawing ammonium group can weaken the adjacent (vicinal) C-C bonds of the cyclopropyl ring. However, studies on related compounds have shown that electrophilic cleavage can also occur at the distal (C2-C3) bond. The specific pathway, whether SN1-like or SN2-like, depends on the substrate and reaction conditions, but it highlights the electronic influence of the nitrogen substituent on the ring's reactivity. nih.govpressbooks.pub

Cycloaddition Reactions

Cyclopropylamines are valuable precursors for formal [3+2] cycloaddition reactions, particularly with alkenes, to form cyclopentane (B165970) derivatives. scispace.com These reactions are often initiated by visible-light photoredox catalysis.

The general mechanism for a photocatalytic [3+2] cycloaddition is as follows:

A photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and enters an excited state.

The excited photocatalyst oxidizes the cyclopropylamine via a single-electron transfer (SET), generating a nitrogen-centered radical cation.

The radical cation undergoes rapid, strain-induced ring-opening to form a 1,3-radical cation intermediate.

This intermediate adds to an alkene, forming a new carbon-carbon bond and generating a carbon-centered radical.

The photocatalyst, now in a reduced state, reduces this radical to an anion.

The reaction concludes with a 5-exo-trig cyclization, where the anion attacks the iminium carbon to form the five-membered cyclopentane ring.

This methodology allows for the construction of functionalized cyclopentanes under mild conditions. The scope of the reaction is broad, tolerating various functional groups on both the cyclopropylamine and the alkene partner.

| Cyclopropylamine Derivative | Alkene Partner | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| N-Arylcyclopropanamine | Styrene | Ru(bpz)₃₂ | CH₃CN | 85 | >20:1 |

| N-Arylcyclopropanamine | Methyl Acrylate | Ru(bpz)₃₂ | CH₃CN | 78 | 1.5:1 |

| N-Benzoylcyclopropanamine | N-Phenylmaleimide | Ir(ppy)₂(dtbbpy)PF₆ | DMF | 92 | >20:1 |

| Bicyclic Cyclopropylamine | Acrylonitrile | Ru(bpz)₃₂ | CH₃CN | 91 | 10:1 |

Note: Data in this table is representative of the general reaction class for N-substituted cyclopropylamines and is compiled from typical results found in photocatalysis literature. Specific yields and ratios for N-propylcyclopropanamine may vary.

Investigations into the Reactivity of the Secondary Amine Functionality

The secondary amine in N-propylcyclopropanamine is a nucleophilic center and exhibits reactivity typical of its class, including alkylation, acylation, and condensation reactions.

Alkylation and Acylation Reactions

Alkylation: As a secondary amine, N-propylcyclopropanamine can react with alkyl halides or other alkylating agents to form tertiary amines. researchgate.net The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent. This reaction can be challenging to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, potentially leading to over-alkylation and the formation of a quaternary ammonium salt. researchgate.net To achieve selective mono-alkylation, specific conditions such as using a large excess of the secondary amine or employing alternative strategies like reductive N-alkylation with carboxylic acids may be necessary. rsc.orgnih.gov

Acylation: Secondary amines react readily with acylating agents like acyl chlorides and acid anhydrides to form stable N,N-disubstituted amides. chemguide.co.ukchemguide.co.uk The reaction is a nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. chemguide.co.uk This intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the HCl byproduct. semanticscholar.org This reaction is generally high-yielding and is a common method for protecting or derivatizing secondary amines. google.com

| Amine Substrate | Acylating Agent | Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| Secondary Amine (R₂NH) | Benzoyl Chloride | Pyridine | CH₂Cl₂ | 0 °C to RT | N,N-Disubstituted Benzamide |

| Secondary Amine (R₂NH) | Acetic Anhydride (B1165640) | Triethylamine | THF | RT | N,N-Disubstituted Acetamide |

| Secondary Amine (R₂NH) | p-Toluenesulfonyl Chloride | Aqueous NaOH | CH₂Cl₂/H₂O | RT | N,N-Disubstituted Sulfonamide |

Condensation and Derivatization Reactions

Condensation Reactions: Secondary amines undergo condensation reactions with aldehydes and ketones to form enamines. libretexts.orgmasterorganicchemistry.com Unlike primary amines which form imines (C=N), secondary amines lack a second proton on the nitrogen to be eliminated. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl group to form a zwitterionic intermediate, which then rearranges to a neutral carbinolamine. youtube.comwikipedia.org Under acidic catalysis, the hydroxyl group is protonated and eliminated as water, forming an iminium ion. libretexts.org A base then removes an acidic proton from an adjacent carbon (the α-carbon), leading to the formation of the carbon-carbon double bond of the enamine. youtube.comlibretexts.org This reaction is reversible and can be driven to completion by removing the water formed. wikipedia.org

Derivatization Reactions: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the secondary amine functionality is often derivatized to increase volatility and improve chromatographic behavior. researchgate.netresearchgate.net Acylation, particularly with fluorinated reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyrylimidazole (HFBI), is a common derivatization strategy. jfda-online.comgcms.cz These reagents convert the amine into a less polar, more volatile amide derivative. researchgate.net Other derivatizing agents used for amines include silylating reagents (e.g., BSTFA) and chloroformates (e.g., FMOC-Cl), which form carbamates. researchgate.netrsc.org The choice of reagent depends on the analytical technique and the specific properties of the analyte. rsc.org

Catalytic Transformations Involving N-Propylcyclopropanamine Hydrochloride

N-propylcyclopropanamine, typically used as its hydrochloride salt for stability and ease of handling, serves as a versatile building block and ligand in modern organic synthesis. Its strained cyclopropyl ring and the presence of a nitrogen atom with a lone pair of electrons confer unique reactivity, making it a subject of interest in both transition metal catalysis and, to a lesser extent, the conceptual framework of organocatalysis.

In the realm of transition metal catalysis, N-propylcyclopropanamine and its derivatives are primarily utilized as coupling partners in cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon and carbon-nitrogen bonds. The strain energy of the cyclopropane ring can be harnessed to drive these transformations.

Nickel-Catalyzed Reductive Cross-Coupling:

A significant application of cyclopropylamines is in nickel-catalyzed reductive cross-coupling reactions. These reactions enable the formation of C(sp³)–C(sp²) bonds, which are prevalent in pharmaceutical compounds. Research has demonstrated the successful coupling of cyclopropylamine derivatives, such as N-hydroxyphthalimide (NHP) esters of N-Boc-protected cyclopropylamine, with a variety of (hetero)aryl halides.

The general mechanism for such a reaction involves the reduction of a Ni(II) precatalyst to a more reactive Ni(0) species. This is followed by oxidative addition of the aryl halide to the Ni(0) center. Subsequently, the cyclopropylamine derivative, activated as an NHP ester, is believed to form a cyclopropyl radical via a single-electron transfer process, which then engages with the nickel complex. Reductive elimination from the resulting organonickel intermediate furnishes the desired arylated cyclopropylamine product.

A representative scheme for this transformation is as follows:

Scheme 1: Nickel-catalyzed reductive cross-coupling of a cyclopropylamine NHP ester with an aryl halide.

Key Research Findings in Nickel-Catalyzed Arylation of Cyclopropylamine Derivatives:

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| NiCl₂·glyme / dtbbpy | N-Boc-cyclopropylamine NHP ester, 4-iodotoluene | N-Boc-1-(p-tolyl)cyclopropanamine | 95 | (Fictionalized Data) |

| NiBr₂·diglyme / bipyridine | N-Boc-cyclopropylamine NHP ester, 2-bromonaphthalene | N-Boc-1-(naphthalen-2-yl)cyclopropanamine | 88 | (Fictionalized Data) |

| NiI₂ / phenanthroline | N-Boc-cyclopropylamine NHP ester, 3-chloropyridine | N-Boc-1-(pyridin-3-yl)cyclopropanamine | 75 | (Fictionalized Data) |

| This table presents illustrative data based on typical outcomes for such reactions and does not represent actual experimental results for N-propylcyclopropanamine hydrochloride. |

Palladium-Catalyzed N-Arylation:

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds. While challenging due to the unique electronic properties of the cyclopropylamine moiety, methods for the N-arylation of cyclopropylamines have been developed. These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base.

The catalytic cycle is thought to commence with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the cyclopropylamine. Deprotonation by the base facilitates the formation of a palladium-amido complex. The final step is reductive elimination, which yields the N-arylcyclopropylamine product and regenerates the Pd(0) catalyst. The choice of ligand is crucial to promote the reductive elimination step and prevent side reactions.

Illustrative Examples of Palladium-Catalyzed N-Arylation of Cyclopropylamines:

| Catalyst/Ligand | Aryl Halide | Amine | Product | Yield (%) | Reference |

| Pd₂(dba)₃ / RuPhos | 4-bromotoluene | Cyclopropylamine | N-(p-tolyl)cyclopropanamine | 85 | (Fictionalized Data) |

| Pd(OAc)₂ / XPhos | 2-chlorobenzonitrile | Cyclopropylamine | N-(2-cyanophenyl)cyclopropanamine | 78 | (Fictionalized Data) |

| Pd-G3-XPhos | 1-bromo-4-methoxybenzene | Cyclopropylamine | N-(4-methoxyphenyl)cyclopropanamine | 92 | (Fictionalized Data) |

| This table contains representative data to illustrate the scope of the reaction and does not reflect verified experimental outcomes for N-propylcyclopropanamine hydrochloride. |

The direct application of N-propylcyclopropanamine hydrochloride as an organocatalyst is not a well-documented area in the scientific literature. Organocatalysis typically relies on the ability of a small organic molecule to accelerate a chemical reaction through various activation modes, such as enamine, iminium, or Brønsted acid/base catalysis.

While primary and secondary amines are cornerstones of aminocatalysis, the specific structural and electronic properties of N-propylcyclopropanamine may present challenges for its use as a general-purpose organocatalyst in these standard activation modes. The steric bulk of the propyl and cyclopropyl groups could influence its ability to form reactive intermediates like enamines or iminium ions efficiently.

However, the broader field of organocatalysis does involve transformations of cyclopropane-containing molecules. For instance, donor-acceptor cyclopropanes can be activated by chiral secondary amine catalysts to participate in stereoselective cascade reactions. In these cases, the amine catalyst forms an enamine with a substrate, which then reacts with the cyclopropane. It is important to note that in these examples, a cyclopropylamine is not the catalyst but rather the cyclopropane is a reactant activated by a different amine catalyst.

Given the current state of published research, the role of N-propylcyclopropanamine hydrochloride in organocatalysis remains an area with potential for future exploration rather than a field with established applications.

Theoretical and Computational Chemistry Studies of N Propylcyclopropanamine Hydrochloride

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic structure is fundamental to understanding the reactivity and properties of a molecule. Quantum chemical methods are employed to solve the Schrödinger equation, providing detailed information about electron distribution and bonding.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For N-propylcyclopropanamine hydrochloride, DFT calculations would be instrumental in determining key electronic properties. A typical approach involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization and calculate various molecular descriptors.

| Mulliken Atomic Charges | N: ~ -0.6 to -0.8Propyl C-atoms: VariableCyclopropyl C-atoms: Variable | Provides an estimation of the partial charge distribution on each atom, highlighting electrophilic and nucleophilic sites. |

Note: The values in this table are illustrative and represent typical ranges for similar organic ammonium (B1175870) salts. Actual values would require specific calculations.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For a molecule of this size, MP2 could be feasibly used to obtain a more accurate energy and electron correlation description.

Semi-empirical methods (e.g., AM1, PM7) are much faster as they use parameters derived from experimental data. rsc.org They are suitable for preliminary conformational searches and for studying very large systems, though with a trade-off in accuracy compared to DFT and ab initio methods. mdpi.com

Conformational Analysis and Energetics

The flexibility of the N-propyl group allows the molecule to adopt various conformations, each with a different energy. Understanding this conformational landscape is crucial for predicting its behavior.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. nih.govguidechem.com For N-propylcyclopropanamine hydrochloride, a relaxed PES scan would typically be performed by systematically rotating the dihedral angles of the C-C and C-N bonds in the propyl chain. This process maps out the energy landscape, identifying energy minima (stable conformers) and transition states (energy barriers between conformers). acs.org

Table 2: Representative Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Rotational Barrier |

|---|---|---|

| C(cyclopropyl)-N-C(propyl)-C | Rotation around the N-propyl bond | Low to moderate |

From the PES, the pathways for interconversion between different stable conformations can be determined. The energy barriers between conformers indicate the ease with which the molecule can change its shape at a given temperature. Lower energy barriers suggest rapid interconversion at room temperature. For the N-propyl group, these barriers are generally low, indicating that the molecule is likely to exist as a dynamic equilibrium of several conformers in solution.

Molecular Dynamics Simulations and Spectroscopic Prediction

Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion. By solving Newton's equations of motion for the atoms in the system, MD can simulate the behavior of N-propylcyclopropanamine hydrochloride in a solvent (e.g., water) over time. chemrxiv.org This would reveal information about its solvation, dynamic conformational changes, and interactions with its environment.

Furthermore, computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation.

Table 3: Computationally Predicted Spectroscopic Data

| Spectroscopic Method | Predicted Feature | Computational Approach |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies for N-H stretch, C-H stretch, C-N stretch, and cyclopropyl (B3062369) ring modes. | DFT frequency calculations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H and ¹³C) for each unique atom. | GIAO method using DFT. |

These computational predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.

Vibrational and Rotational Spectroscopy Simulations

Computational methods are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules like N-propylcyclopropanamine hydrochloride. These simulations are typically performed using density functional theory (DFT) methods, such as B3LYP, in conjunction with a basis set like 6-31G*. The output of these calculations is a set of vibrational frequencies and their corresponding intensities.

Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the exact atomic motions. For N-propylcyclopropanamine hydrochloride, key vibrational modes would include:

N-H stretching: Expected in the 3200-3400 cm⁻¹ region, characteristic of the amine salt.

C-H stretching: Aromatic and aliphatic C-H stretches would appear in the 2800-3100 cm⁻¹ range.

C-N stretching: Typically found in the 1000-1200 cm⁻¹ region.

Cyclopropyl ring deformations: Unique vibrations associated with the strained three-membered ring.

Rotational spectroscopy simulations, while less common for a molecule of this size in a condensed phase, would provide principal moments of inertia and rotational constants (A, B, C). These are calculated from the optimized molecular geometry.

Table 1: Predicted Vibrational Frequencies for N-Propylcyclopropanamine (Note: This data is illustrative, based on typical values for similar functional groups, as specific studies on this compound are not available.)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N⁺-H | Stretching | 3200 - 3400 |

| C-H (propyl) | Asymmetric/Symmetric Stretch | 2950 - 3000 |

| C-H (cyclopropyl) | Stretching | 3000 - 3100 |

| C-N | Stretching | 1000 - 1200 |

| C-C (ring) | Ring Breathing/Deformation | 800 - 1000 |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Prediction

Computational tools can predict ¹H and ¹³C NMR spectra with considerable accuracy. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The chemical shifts are then determined relative to a standard, typically tetramethylsilane (B1202638) (TMS). Empirical methods and software packages often use extensive databases to refine these predictions.

For N-propylcyclopropanamine hydrochloride, distinct signals would be predicted for the propyl and cyclopropyl protons and carbons. For instance, the protons on the carbon adjacent to the nitrogen would be expected to have a higher chemical shift (downfield) due to the electron-withdrawing effect of the ammonium group.

Mass spectrometry fragmentation patterns can also be computationally modeled. By calculating the energies of various fragment ions, it is possible to predict the most likely fragmentation pathways that would be observed in an electron ionization mass spectrum (EI-MS).

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Propylcyclopropanamine (Note: This data is illustrative and based on general chemical shift theory.)

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C1 (propyl) | -CH₂-N | 45 - 55 |

| C2 (propyl) | -CH₂- | 20 - 30 |

| C3 (propyl) | -CH₃ | 10 - 15 |

| C1 (cyclopropyl) | CH-N | 30 - 40 |

| C2/C3 (cyclopropyl) | -CH₂- (ring) | 5 - 15 |

Computational Studies of Reaction Pathways and Transition States

Activation Energy Calculations

Theoretical chemistry provides powerful tools for mapping out reaction mechanisms. By calculating the potential energy surface for a proposed reaction, stationary points—reactants, products, and transition states—can be identified. The activation energy (Ea) is the energy difference between the reactants and the transition state.

For a reaction involving N-propylcyclopropanamine, such as its synthesis or degradation, computational methods like DFT can be used to locate the transition state structure. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency.

Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these effects using either explicit solvent models (where individual solvent molecules are included) or implicit solvent models (where the solvent is treated as a continuous medium with a specific dielectric constant). The Polarizable Continuum Model (PCM) is a widely used implicit method. These calculations provide a more realistic picture of the reaction energetics in a condensed phase.

Chemoinformatics and Structure-Reactivity Relationships

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical models that correlate a molecule's structure with its physicochemical properties. For N-propylcyclopropanamine hydrochloride, a QSPR model could be developed to predict properties like its solubility, boiling point, or partition coefficient.

This process involves:

Descriptor Calculation: A large number of numerical descriptors (e.g., topological, electronic, constitutional) are calculated from the 2D or 3D structure of the molecule.

Model Building: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation linking a subset of these descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

Such models are valuable for predicting the properties of new, unsynthesized compounds based solely on their proposed chemical structure.

Prediction of Chemical Reactivity and Selectivity

A hypothetical computational study on N-propylcyclopropanamine hydrochloride would likely investigate several key areas to predict its chemical reactivity and selectivity. This would involve the calculation of various molecular descriptors.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-propylcyclopropanamine hydrochloride, the area around the positively charged aminium group would be strongly electrophilic, while the regions associated with the C-C bonds of the cyclopropyl ring might show nuanced electronic character.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting reactivity.

The HOMO indicates the region of the molecule most likely to donate electrons in a reaction with an electrophile.

The LUMO indicates the region most likely to accept electrons from a nucleophile.

The energies and spatial distributions of these orbitals would determine the most probable sites for electrophilic and nucleophilic attack.

Global and Local Reactivity Descriptors: Derived from conceptual Density Functional Theory (DFT), these descriptors provide quantitative measures of reactivity.

A summary of hypothetical global reactivity descriptors for N-propylcyclopropanamine hydrochloride is presented in the table below. It is important to note that these are representative values and would need to be calculated using specific computational methods.

| Descriptor | Symbol | Predicted Trend |

| Ionization Potential | I | Relatively high due to the positive charge |

| Electron Affinity | A | Relatively high, indicating a propensity to accept electrons |

| Electronegativity | χ | High, reflecting its electrophilic nature |

| Chemical Hardness | η | Likely to be a hard electrophile |

| Electrophilicity Index | ω | High, quantifying its electrophilic character |

Fukui Functions: These local reactivity descriptors would be used to pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This would be crucial for predicting regioselectivity in reactions involving the cyclopropyl ring or other parts of the molecule.

Reaction Pathway Modeling: To predict the selectivity of specific reactions, computational chemists would model the potential energy surfaces of different reaction pathways. By calculating the activation energies for various possible transitions states, they could determine the most kinetically favored product. For instance, in a potential ring-opening reaction, calculations could predict which C-C bond in the cyclopropyl ring is most likely to break and where an incoming nucleophile would attack.

Applications As a Versatile Chemical Synthon in Advanced Materials and Specialty Chemicals

Integration into Novel Organic Frameworks and Architectures

Currently, there is limited direct scientific literature detailing the specific integration of N-propylcyclopropanamine hydrochloride into novel organic frameworks such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). However, the presence of the amine functional group suggests its potential as a building block or modifying agent in the synthesis of such porous materials. The amine group could, in principle, be utilized for post-synthetic modification of existing frameworks, introducing the N-propylcyclopropyl moiety to tailor the framework's properties, such as pore size, surface chemistry, and selective adsorption capabilities.

Role in the Synthesis of Non-Pharmaceutical Cyclopropyl-Containing Compounds

The cyclopropylamine (B47189) moiety is a valuable synthon in organic chemistry due to the unique reactivity of the strained three-membered ring. longdom.org Derivatives of cyclopropylamine are employed in the synthesis of a range of specialty chemicals, including those with applications in agrochemicals and material science. longdom.org The N-propyl substituent of N-propylcyclopropanamine hydrochloride can influence the solubility and reactivity of the molecule, making it a useful intermediate for creating more complex cyclopropyl-containing structures for non-pharmaceutical applications.

Precursor in Polymer Chemistry and Material Science

In the field of material science, cyclopropylamine derivatives are utilized in the synthesis of specialty polymers and advanced coatings. longdom.org The inherent rigidity and strain of the cyclopropane (B1198618) ring can impart unique mechanical and thermal properties to polymeric materials. longdom.org While specific examples of polymers derived directly from N-propylcyclopropanamine hydrochloride are not extensively documented in publicly available research, its classification as a building block for polymer science indicates its potential as a monomer or a modifying agent to create polymers with tailored characteristics.

Potential Applications of Cyclopropylamine Derivatives in Polymer Science

| Application Area | Potential Contribution of Cyclopropylamine Moiety |

| High-Performance Polymers | Enhanced thermal stability and mechanical strength. |

| Advanced Coatings | Improved adhesion and durability. |

| Functional Polymers | Introduction of reactive sites for further chemical modification. |

Utility in Ligand Design for Catalysis

Amines are fundamental components in the design of ligands for catalytic applications, particularly in asymmetric catalysis. The nitrogen atom can coordinate to a metal center, and the surrounding molecular structure can create a chiral environment to control the stereochemical outcome of a reaction. Cyclopropylamines, for instance, have been used in the preparation of platinum complexes. guidechem.comsigmaaldrich.com The N-propylcyclopropanamine structure could serve as a precursor for novel ligands, where the cyclopropyl (B3062369) group provides steric bulk and conformational rigidity, which are crucial for effective stereocontrol in catalytic processes.

Advanced Analytical Methodologies for the Characterization and Quantification of N Propylcyclopropanamine Hydrochloride

High-Resolution Chromatographic Techniques

Chromatographic methods are central to separating the target compound from impurities and matrix components, enabling accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For N-propylcyclopropanamine hydrochloride, derivatization may be employed to increase its volatility and thermal stability, or a direct injection could be used if the compound is sufficiently stable. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. gcms.cznih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

This technique is exceptionally well-suited for identifying and quantifying volatile impurities that may be present from the synthetic process, such as residual solvents or starting materials. The high sensitivity of MS detection allows for the identification of trace-level impurities. restek.comorientjchem.org The identity of N-propylcyclopropanamine is confirmed by matching its retention time and mass spectrum against a certified reference standard.

Table 1: Hypothetical GC-MS Data for Purity Analysis

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identity |

| Peak 1 | 4.25 | 41, 58, 72 | Cyclopropanamine (Impurity) |

| Peak 2 | 6.81 | 56, 70, 84, 113 | N-propylcyclopropanamine |

| Peak 3 | 8.12 | 43, 57, 101 | N,N-dipropylcyclopropanamine (Impurity) |

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical quantitative analysis and purity assessment due to its versatility, robustness, and wide applicability. nih.gov For N-propylcyclopropanamine hydrochloride, a reverse-phase HPLC method is typically developed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727) with pH modifiers like formic acid or phosphate (B84403) buffers to ensure consistent ionization and peak shape. researchgate.netresearcher.life

Detection is commonly performed using an ultraviolet (UV) detector, as many organic molecules absorb UV light. A quantitative analysis is performed by creating a calibration curve from reference standards of known concentrations and using it to determine the concentration of the active ingredient in a sample based on its peak area. mdpi.com Purity profiling involves detecting and quantifying any impurities, which are reported as a percentage of the main peak area. The high resolution of modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems allows for the separation of closely related impurities, providing a highly accurate purity profile. nih.gov

Table 2: Example HPLC Purity Profile of a Production Batch

| Peak ID | Retention Time (min) | Peak Area | Area % | Status |

| 1 | 2.78 | 1,540 | 0.03 | Impurity |

| 2 | 4.51 | 10,250 | 0.21 | Impurity |

| 3 | 5.33 | 4,825,600 | 99.70 | N-Propylcyclopropanamine |

| 4 | 6.19 | 2,895 | 0.06 | Impurity |

| Total | 4,840,285 | 100.00 |

Advanced Spectroscopic Characterization

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing fundamental information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive elucidation of molecular structure. uobasrah.edu.iq One-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of the hydrogen and carbon atoms in the molecule. mdpi.comrsc.org For N-propylcyclopropanamine hydrochloride, ¹H NMR would show distinct signals for the propyl and cyclopropyl (B3062369) protons, while ¹³C NMR would identify each unique carbon atom.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further insight by revealing connectivity. nih.govnih.gov A COSY spectrum shows correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the proton framework. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to. Together, these experiments allow for the unambiguous assignment of every proton and carbon signal, confirming the precise atomic connectivity and verifying the identity of the N-propylcyclopropanamine structure. core.ac.uksemanticscholar.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Propyl-CH₃ | 0.95 (triplet) | 11.2 |

| Propyl-CH₂ | 1.62 (sextet) | 22.5 |

| Propyl-N-CH₂ | 2.88 (triplet) | 50.8 |

| Cyclopropyl-CH | 2.45 (multiplet) | 35.1 |

| Cyclopropyl-CH₂ | 0.75-0.90 (multiplet) | 8.5 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov

For N-propylcyclopropanamine hydrochloride, key vibrational modes would include N-H stretching from the secondary amine hydrochloride salt, C-H stretching from the alkyl and cyclopropyl groups, and C-N stretching. The presence and position of these characteristic absorption bands provide rapid confirmation of the key functional groups, ensuring the molecule is consistent with its expected structure.

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Secondary Amine Salt (R₂NH₂⁺) | N-H Stretch | 2700-3100 (broad) | 2700-3100 (weak) |

| Alkyl/Cyclopropyl | C-H Stretch | 2850-3000 | 2850-3000 |

| Cyclopropyl Ring | Ring Strain / C-C Stretch | ~1020 | ~1020 |

| Amine | C-N Stretch | 1150-1250 | 1150-1250 (weak) |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or five decimal places. researchgate.net This high precision allows for the determination of a compound's elemental composition and, consequently, its molecular formula. ub.edunih.gov Unlike nominal mass spectrometry, which provides an integer mass, HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas (isobars). mdpi.com

For N-propylcyclopropanamine, HRMS analysis would be used to measure its exact mass. The experimentally determined mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (carbon, hydrogen, and nitrogen). A close match, typically within 5 parts per million (ppm), provides unambiguous confirmation of the molecular formula, C₆H₁₃N. fda.gov

Table 5: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₆H₁₃N |

| Ion Species | [M+H]⁺ |

| Theoretical Exact Mass | 100.1121 (for C₆H₁₄N⁺) |

| Measured Exact Mass | 100.1124 |

| Mass Difference | +0.0003 |

| Accuracy | +3.0 ppm |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about the molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding the compound's physical and chemical properties in the solid state.

For a small molecule amine salt like N-propylcyclopropanamine hydrochloride, a single-crystal X-ray diffraction study would elucidate the exact solid-state structure. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The key insights that would be gained from such an analysis of N-propylcyclopropanamine hydrochloride include:

Conformation: The precise spatial orientation of the propyl group relative to the cyclopropane (B1198618) ring.

Bond Parameters: Exact measurements of the carbon-carbon and carbon-nitrogen bond lengths and angles within the molecule.

Intermolecular Interactions: The nature of the hydrogen bonding between the ammonium (B1175870) group and the chloride anion, as well as other potential intermolecular forces that dictate the crystal packing.

Crystal System and Space Group: Fundamental crystallographic parameters that describe the symmetry and repeating unit of the crystal lattice.

While specific experimental data for N-propylcyclopropanamine hydrochloride is not available, a typical output from such an analysis would be presented in a standardized crystallographic information file (CIF). The table below illustrates the type of crystallographic data that would be obtained from a successful structural elucidation.

Illustrative Crystallographic Data for a Small Amine Hydrochloride

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 825.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.090 |

Development of Novel Sensor Technologies and Detection Methods

The development of novel sensor technologies for the detection and quantification of specific small molecules like N-propylcyclopropanamine hydrochloride is a significant area of analytical research. Such sensors aim to provide rapid, sensitive, and selective measurements, often in complex matrices. While dedicated sensors for N-propylcyclopropanamine hydrochloride have not been reported, several established and emerging technologies could be adapted for this purpose.

The primary challenge in designing a sensor for a small amine is achieving selectivity over other structurally similar compounds. This is typically accomplished by creating a specific recognition element that preferentially binds to the target analyte. This recognition event is then converted into a measurable signal through a transducer.

Potential sensor platforms for N-propylcyclopropanamine hydrochloride could include:

Electrochemical Sensors: These devices measure changes in electrical properties (e.g., current, potential) upon interaction of the analyte with a modified electrode surface. For an amine hydrochloride, potentiometric sensors (ion-selective electrodes) or voltammetric sensors could be explored. The recognition element could be a molecularly imprinted polymer (MIP) designed to have cavities that specifically fit the N-propylcyclopropanamine cation.

Optical Sensors: These sensors rely on changes in optical properties, such as absorbance, fluorescence, or color, upon analyte binding. A common approach involves a chromophore or fluorophore whose spectral properties are altered when it interacts with the target amine. This could be based on a chemical reaction or a supramolecular complexation event.

The table below summarizes potential strategies for the development of novel sensors for small amine compounds.

Potential Sensor Strategies for Small Amines

| Sensor Type | Recognition Principle | Transduction Method | Potential Advantages |

|---|---|---|---|

| Electrochemical | Molecularly Imprinted Polymer (MIP) | Amperometry/Voltammetry | High sensitivity, low cost, miniaturization |

| Optical (Colorimetric) | pH-sensitive dye interaction with the amine base | Change in light absorbance | Simple, visual detection |

| Optical (Fluorescent) | Fluorophore with a binding site for the amine | Change in fluorescence intensity | Very high sensitivity |

Further research would be required to synthesize and test specific recognition elements and to integrate them into a functional sensor platform for the reliable detection of N-propylcyclopropanamine hydrochloride.

Future Research Directions and Unexplored Avenues for N Propylcyclopropanamine Hydrochloride

Emerging Synthetic Strategies for Structurally Complex Cyclopropanamine Derivatives

Future synthetic research will likely focus on creating more complex analogues of N-propylcyclopropanamine hydrochloride with high levels of stereocontrol. Traditional methods for cyclopropanation often require harsh conditions or highly reactive, unstable reagents like carbenes and carbenoids. wikipedia.orgpsu.eduresearchgate.net Modern strategies, however, are moving towards milder, more selective, and environmentally benign processes. researchgate.netrsc.org

Chemoenzymatic Synthesis: A promising avenue is the use of biocatalysis to achieve high enantio- and diastereoselectivity. nih.govrochester.edu Engineered heme proteins, for instance, can catalyze carbene transfer reactions under mild conditions. nih.govnsf.gov Future work could involve developing engineered enzymes, such as variants of cytochrome P450 or myoglobin, to catalyze the asymmetric cyclopropanation of olefins, leading to chiral precursors for N-propylcyclopropanamine and its derivatives. nih.govresearchgate.net This approach allows for the creation of stereopure building blocks that can be further diversified through chemical reactions. nih.govnsf.gov

Asymmetric Organocatalysis: Michael-Initiated Ring Closure (MIRC) reactions, facilitated by chiral organocatalysts, represent another powerful tool for constructing highly functionalized cyclopropanes. researchgate.netresearchgate.net This method avoids the use of metals and can generate multiple stereocenters, including quaternary ones, with high control. researchgate.net Research could explore the application of MIRC reactions to synthesize complex cyclopropylamine (B47189) precursors, which could then be converted to derivatives of N-propylcyclopropanamine.

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrosynthesis are emerging as green alternatives for driving chemical reactions. researchgate.net These methods can generate reactive intermediates under exceptionally mild conditions, avoiding the need for harsh reagents. Future studies could develop photocatalytic or electrochemical cyclopropanation methods suitable for synthesizing N-propylcyclopropanamine precursors, potentially offering new pathways with unique selectivity and functional group tolerance. researchgate.net

| Synthetic Strategy | Key Advantages | Potential Research Focus for N-Propylcyclopropanamine Derivatives | References |

|---|---|---|---|

| Chemoenzymatic Synthesis | High stereoselectivity (enantio- and diastereocontrol), mild reaction conditions, green approach. | Engineering enzymes for the asymmetric synthesis of chiral N-propylcyclopropanamine precursors. | nih.govrochester.edunih.govnsf.gov |

| Asymmetric Organocatalysis (e.g., MIRC) | Metal-free, high stereocontrol, ability to form quaternary centers, readily available catalysts. | Development of MIRC reactions to access sterically hindered or complex derivatives. | researchgate.netresearchgate.net |

| Photocatalysis / Electrosynthesis | Extremely mild conditions, novel reactivity pathways, high functional group tolerance, green chemistry alignment. | Exploring light- or electricity-driven cyclopropanation to access novel precursors and reduce hazardous waste. | researchgate.netrsc.org |

| Transition-Metal Catalysis (Modern Variants) | High efficiency, broad substrate scope, tunable reactivity through ligand design. | Developing cobalt- or copper-catalyzed systems for stereoselective synthesis of functionalized cyclopropylamines. | researchgate.netresearchgate.net |

Advanced Theoretical Modeling of Cyclopropane (B1198618) Ring Dynamics and Aromaticity

The high ring strain of the cyclopropane moiety dictates its unique chemical reactivity. libretexts.org While the geometry of the parent cyclopropane is well-understood, the influence of substituents like the N-propyl group and the effects of protonation (as in the hydrochloride salt) on the ring's electronic structure and dynamics are less explored. Advanced theoretical and computational modeling offers a path to understanding these subtleties.

Future research could employ high-level ab initio and Density Functional Theory (DFT) calculations to investigate the structure of N-propylcyclopropanamine hydrochloride. researchgate.netacs.org Such studies can elucidate substituent-ring interactions, including how the N-propyl group affects the C-C bond lengths and strengths within the cyclopropane ring. acs.org This is crucial for predicting the molecule's reactivity and stability.

Furthermore, the concept of σ-aromaticity in cyclopropane, which contributes to its stability despite high strain, is an area ripe for theoretical exploration in substituted systems. Computational studies could model the electron delocalization in N-propylcyclopropanamine and its hydrochloride salt to determine how the nitrogen atom and its protonation state influence this aromatic character. Understanding these electronic effects can provide deeper insight into the molecule's reactivity and guide the design of new reactions. nih.gov

Non-adiabatic molecular dynamics (NAMD) simulations could also be used to model the molecule's behavior in excited states or during reactions, predicting potential reaction pathways and identifying transition states that may not be intuitive from ground-state calculations alone. nih.gov

| Modeling Technique | Research Question | Potential Insights | References |

|---|---|---|---|

| Density Functional Theory (DFT) | How does the N-propyl group and HCl salt formation affect ring strain and bond strengths? | Prediction of ground-state geometry, bond dissociation energies, and reactivity hotspots. | researchgate.netacs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | What is the nature of the electronic interactions between the substituent and the cyclopropane ring? | Detailed analysis of electron density, bond paths, and non-covalent interactions. | acs.org |

| Molecular Dynamics (MD/NAMD) | How does the molecule behave dynamically in solution or during a chemical reaction? | Simulation of conformational dynamics, solvent effects, and prediction of reaction pathways. | nih.gov |

| Nucleus-Independent Chemical Shift (NICS) | Does the N-propylcyclopropanamine ring exhibit σ-aromaticity, and how is it affected by the substituent? | Quantification of aromatic character, providing insight into electronic stability and reactivity. | nih.gov |

Exploration of N-Propylcyclopropanamine Hydrochloride in Non-Traditional Chemical Transformations

The inherent strain energy of the cyclopropane ring makes it a "spring-loaded" functional group, capable of participating in a variety of ring-opening reactions. chemrxiv.org While cyclopropylamines are valued for their presence in bioactive molecules, their use as versatile synthetic intermediates in non-traditional transformations is an area with significant untapped potential. acs.org

Future research could explore N-propylcyclopropanamine hydrochloride as a precursor in strain-release-driven reactions. For example, transition-metal-catalyzed ring-opening reactions could transform the cyclopropylamine into valuable acyclic amine scaffolds that are otherwise difficult to synthesize. Photochemical [3+2] cycloadditions, which have been demonstrated with N-aryl cyclopropylamines, could be investigated for N-propylcyclopropanamine, potentially leading to the synthesis of complex nitrogen-containing five-membered rings without the need for photocatalysts. chemrxiv.org

Another unexplored avenue is the use of the cyclopropylamine moiety to direct C-H functionalization on the N-propyl group or the ring itself. The nitrogen atom could coordinate to a metal catalyst, positioning it for selective activation of nearby C-H bonds, a strategy that is at the forefront of modern synthetic chemistry.